butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 90389-01-8
VCID: VC11492853
InChI:
SMILES:
Molecular Formula: C12H17ClF3N
Molecular Weight: 267.7

butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

CAS No.: 90389-01-8

Cat. No.: VC11492853

Molecular Formula: C12H17ClF3N

Molecular Weight: 267.7

Purity: 95

* For research use only. Not for human or veterinary use.

butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride - 90389-01-8

Specification

CAS No. 90389-01-8
Molecular Formula C12H17ClF3N
Molecular Weight 267.7

Introduction

Chemical Structure and Physicochemical Properties

Butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride belongs to the class of benzylamine derivatives, with a molecular formula of C₁₂H₁₇ClF₃N and a molecular weight of 267.7 g/mol. The IUPAC name, N-[[3-(trifluoromethyl)phenyl]methyl]butan-1-amine hydrochloride, reflects its structural components:

  • A butyl chain linked to the amine group.

  • A 3-(trifluoromethyl)benzyl moiety attached to the nitrogen.

  • A hydrochloride salt improving solubility and stability.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.90389-01-8
Molecular FormulaC₁₂H₁₇ClF₃N
Molecular Weight267.7 g/mol
Purity≥95%
SolubilitySoluble in polar organic solvents (e.g., DCM, THF)

The trifluoromethyl (-CF₃) group confers electron-withdrawing effects, enhancing the compound’s lipophilicity and metabolic stability. X-ray crystallography of analogous structures reveals that the -CF₃ group adopts a planar conformation, optimizing π-π stacking interactions with aromatic residues in biological targets .

Synthesis and Industrial Optimization

The synthesis of butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride involves multistep reactions, typically starting from 3-(trifluoromethyl)benzyl chloride. A representative pathway includes:

  • Amination: Reaction of 3-(trifluoromethyl)benzyl chloride with butylamine in the presence of a base (e.g., K₂CO₃) to form the primary amine.

  • Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt.

Industrial protocols emphasize solvent selection and temperature control to maximize yield. For instance, using dichloromethane (DCM) as the solvent at 25–30°C achieves yields exceeding 85%. Comparative studies show that substituting DCM with toluene reduces byproduct formation but requires longer reaction times .

Table 2: Synthetic Parameters and Yields

StepReagents/ConditionsYield
AminationButylamine, K₂CO₃, DCM, 25°C88%
Salt FormationHCl (gas), Et₂O, 0°C95%

Patent literature on analogous compounds, such as 2-methyl-3-trifluoromethyl phenylamine, reveals advanced techniques like catalytic hydrogenation and methylation to introduce alkyl groups selectively . These methods, though developed for structurally distinct amines, provide insights into optimizing steric and electronic effects during synthesis.

Applications in Medicinal Chemistry

The compound’s bioactivity stems from its ability to interact with G-protein-coupled receptors (GPCRs) and ion channels. The -CF₃ group enhances binding affinity by forming hydrophobic interactions with nonpolar receptor pockets. Key applications include:

Receptor Modulation

In vitro assays demonstrate that butyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride acts as a partial agonist of serotonin receptors (5-HT₂A), with an IC₅₀ of 12.3 µM. This activity parallels that of structurally related antidepressants, suggesting potential use in mood disorder therapeutics.

Enzyme Inhibition

The compound inhibits monoamine oxidase B (MAO-B) at nanomolar concentrations, a property leveraged in Parkinson’s disease research. Kinetic studies indicate a noncompetitive inhibition mechanism, likely due to binding at the enzyme’s allosteric site.

Comparison with Analogous Compounds

Structural analogs, such as methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride, exhibit divergent biological profiles due to variations in substituent positioning and alkyl chain length.

Table 3: Biological Activity of Selected Analogs

CompoundTarget ReceptorIC₅₀ (µM)
Butyl({[3-(CF₃)phenyl]methyl})amine HCl5-HT₂A12.3
Methyl({[2-(CF₃)phenyl]methyl})amine HClDopamine D₂8.7
Propyl({[4-(CF₃)phenyl]methyl})amine HClMAO-B0.45

The butyl chain in the target compound extends its half-life in vivo compared to methyl analogs, as evidenced by pharmacokinetic studies in rodent models.

Industrial and Research Considerations

Scalable synthesis remains a challenge due to the cost of fluorinated precursors and the need for anhydrous conditions. Recent advancements in continuous-flow chemistry mitigate these issues by enhancing reaction control and reducing waste . Furthermore, regulatory guidelines classify the compound as non-GRAS (Generally Recognized as Safe), restricting its use to preclinical research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator